A Comprehensive Technical Guide to 3'-Nitroacetanilide
A Comprehensive Technical Guide to 3'-Nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3'-Nitroacetanilide, a key chemical intermediate. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in significant chemical transformations.
Core Properties of 3'-Nitroacetanilide
3'-Nitroacetanilide, with the CAS Number 122-28-1 , is a nitro compound of significant interest in organic synthesis.[1][2] Its chemical structure consists of an acetanilide (B955) molecule with a nitro group substituted at the meta position of the phenyl ring.
Physicochemical Data
The key quantitative properties of 3'-Nitroacetanilide are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 122-28-1 | [1][2][3][4] |
| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][2][5] |
| Melting Point | 151-158 °C | [3][6] |
| Boiling Point | 379 °C at 760 mmHg | |
| Density | 1.34 g/cm³ | |
| Flash Point | 183 °C | |
| Solubility | Sparingly soluble in hot water; freely soluble in chloroform (B151607) and nitrobenzene; practically insoluble in ether. | [6] |
| Appearance | White needle crystal or brown powder. | [3][4] |
Synthesis of 3'-Nitroacetanilide: An Experimental Protocol
The synthesis of 3'-nitroacetanilide is typically achieved through the electrophilic aromatic substitution reaction of acetanilide.[1] The following protocol details the nitration of acetanilide to yield 3'-nitroacetanilide.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flask)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of Acetanilide: In a round-bottom flask, dissolve the desired amount of acetanilide in glacial acetic acid. Gentle warming may be applied to facilitate dissolution.[7]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid.[7] This mixture should be prepared in an ice bath to control the exothermic reaction and maintain a low temperature.[7][8]
-
Nitration Reaction: Cool the acetanilide solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring.[1][7][8] It is crucial to maintain the reaction temperature below 20°C to prevent over-nitration and side product formation.[1]
-
Reaction Completion: After the complete addition of the nitrating mixture, allow the reaction to proceed at room temperature with continued stirring for a designated period (e.g., 10-30 minutes) to ensure completion.[8][9]
-
Precipitation of the Product: Pour the reaction mixture slowly onto a large volume of crushed ice.[1][7] This will cause the crude 3'-nitroacetanilide to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.[1][7] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified 3'-nitroacetanilide.[1][8]
Logical Workflow: Synthesis Pathway
The following diagram illustrates the synthetic pathway for the preparation of 3'-Nitroacetanilide from Acetanilide.
Applications in Drug Development
3'-Nitroacetanilide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in some synthetic routes to produce paracetamol (acetaminophen), a widely used analgesic and antipyretic drug.[1] This involves the reduction of the nitro group to an amino group, followed by further chemical modifications.[1]
Safety and Handling
3'-Nitroacetanilide is considered a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][10] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10][11] All work should be conducted in a well-ventilated area or a fume hood.[11] Store the compound in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10][11]
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling 3'-Nitroacetanilide.
References
- 1. Buy 3'-Nitroacetanilide | 122-28-1 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 3'-Nitroacetanilide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitroacetanilide [drugfuture.com]
- 7. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
